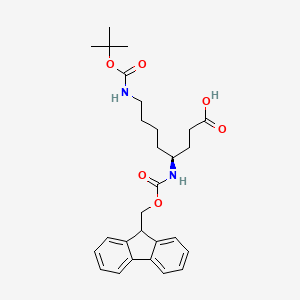

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during the formation of peptide bonds. The compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal of the protective groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid typically involves the following steps:

Protection of the Amino Groups: The amino groups of the diaminooctanoic acid are protected using Fmoc and Boc groups. This is usually achieved by reacting the diaminooctanoic acid with Fmoc-Cl and Boc2O in the presence of a base such as triethylamine.

Purification: The protected diaminooctanoic acid is purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves the use of high-performance liquid chromatography (HPLC) for purification.

Types of Reactions:

Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the free amino groups. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid.

Coupling Reactions: The free amino groups can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides. Common reagents for these reactions include carbodiimides such as EDC or DCC.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

Coupling: EDC or DCC for peptide bond formation.

Major Products:

Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free diaminooctanoic acid.

Peptides: Coupling reactions with other amino acids yield peptides and proteins.

Applications De Recherche Scientifique

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. It allows researchers to construct complex peptide structures that are essential for various biological functions and therapeutic applications. The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups facilitate selective reactions during solid-phase peptide synthesis, making it easier to manipulate the amino acid sequences .

Drug Development

In drug formulation, this compound enhances the solubility and stability of peptide drugs. This property is particularly valuable for developing pharmaceuticals aimed at improving therapeutic efficacy, especially in conditions where peptide drugs face challenges related to bioavailability .

Bioconjugation

This compound plays a significant role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that can improve the specificity and effectiveness of treatments .

Research in Neuroscience

The compound is utilized in synthesizing neuropeptides, which are vital for studying neurological disorders and potential treatments. Its application in creating neuropeptide analogs can lead to advancements in understanding and treating conditions such as depression, anxiety, and pain management .

Custom Peptide Libraries

This compound is instrumental in generating diverse peptide libraries for screening purposes in drug discovery. These libraries facilitate high-throughput screening methods that help identify potential lead compounds more efficiently .

Case Study 1: Imaging Probes for Melanoma

A study demonstrated the use of this compound derivatives in synthesizing imaging probes for melanoma detection. The incorporation of this compound into peptide sequences improved tumor targeting and visualization through advanced imaging techniques like SPECT/CT . The results indicated a significant increase in tumor uptake ratios, showcasing the compound's potential for developing diagnostic tools.

Case Study 2: Targeted Drug Delivery Systems

Research highlighted the effectiveness of this compound in constructing targeted drug delivery systems. By facilitating bioconjugation with antibodies or other targeting moieties, this compound enhances the selectivity of drug delivery to specific cells or tissues, thereby improving therapeutic outcomes while minimizing side effects .

Comparative Data Table

Mécanisme D'action

The mechanism of action of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is primarily related to its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence of amino acids in the final peptide or protein. The removal of these protective groups exposes the free amino groups, allowing for further reactions and modifications.

Comparaison Avec Des Composés Similaires

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is unique due to the presence of both Fmoc and Boc protective groups. Similar compounds include:

Fmoc-protected Amino Acids: These compounds have only the Fmoc group for protection and are commonly used in peptide synthesis.

Boc-protected Amino Acids: These compounds have only the Boc group for protection and are also used in peptide synthesis.

Other Dual-Protected Amino Acids: Compounds with different combinations of protective groups, such as Fmoc and t-Bu, or Boc and Z (benzyloxycarbonyl), are used for specific synthetic applications.

The dual protection provided by this compound offers greater flexibility and control in peptide synthesis, making it a valuable tool in the field of synthetic chemistry.

Activité Biologique

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a modified amino acid that plays a significant role in peptide synthesis and drug development. Its unique structure, featuring both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allows for versatile applications in creating peptides with enhanced biological activities.

- Molecular Formula : C₁₈H₃₆N₂O₆

- Molecular Weight : 368.50 g/mol

- Structure : The compound consists of a diaminooctanoic backbone modified with Fmoc and Boc groups, which are crucial for protecting the amino functionalities during synthesis.

Biological Activity Overview

The biological activity of this compound is primarily linked to its incorporation into peptides, particularly antimicrobial peptides (AMPs). Research indicates that modifications using this compound can significantly enhance the stability and efficacy of AMPs against various bacterial strains.

Table 1: Biological Activities of Modified Peptides

| Peptide Modification | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Lactoferricin B + 2-AOA (C-terminal) | 25 | Escherichia coli |

| Lactoferricin B + 2-AOA (N-terminal) | 50 | Bacillus subtilis |

| Lactoferricin B + 2-AOA (C-terminal) | 100 | Salmonella typhimurium |

| Lactoferricin B + 2-AOA (C-terminal) | 200 | Pseudomonas aeruginosa |

| Lactoferricin B + 2-AOA (C-terminal) | 400 | Staphylococcus aureus |

*Data adapted from studies on the modification of lactoferricin B with this compound and its derivatives .

The mechanism through which this compound enhances peptide activity involves:

- Increased Hydrophobicity : The fatty acid nature of the octanoic chain improves membrane interaction, facilitating peptide penetration into bacterial membranes.

- Stabilization of Peptide Structure : The Fmoc and Boc groups protect the amino acids during synthesis, allowing for greater stability against enzymatic degradation.

- Enhanced Antimicrobial Activity : Studies show that peptides modified at the C-terminal exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to those modified at the N-terminal, indicating a preference for C-terminal modifications in enhancing biological activity .

Case Studies

-

Antimicrobial Peptide Development :

- Research demonstrated that using a biocatalyst to produce (S)-2-aminooctanoic acid, followed by its conjugation to lactoferricin B, resulted in a peptide with improved antimicrobial properties. The C-terminal modification led to a substantial increase in antibacterial activity across various strains .

- Peptide Synthesis Techniques :

Propriétés

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRIVMKVMATII-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.